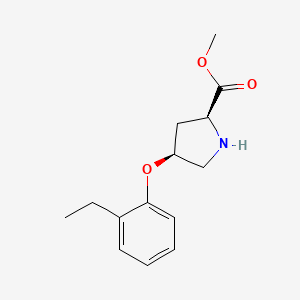
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide, also known as NAMPA, is an important synthetic intermediate used in the production of a variety of pharmaceuticals and other chemicals. NAMPA is a versatile building block for the synthesis of a wide range of compounds including those used in medical research and drug development. NAMPA has been extensively studied for its potential therapeutic and pharmacological applications.
Applications De Recherche Scientifique
Molecular Synthesis and Structural Analysis
Synthesis and Molecular Docking Analysis N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized, and its structure analyzed through various spectroscopic techniques. The compound exhibited anticancer activity through in silico modeling, targeting the VEGFr receptor. Its crystal structure, solved using direct methods, revealed intermolecular hydrogen bonds and intramolecular interactions, crucial for its bioactive properties (Sharma et al., 2018).
Chemical Reactivity and Biological Evaluation
Hydrogenation for Green Synthesis N-(3-Amino-4-methoxyphenyl)acetamide, a key intermediate for azo disperse dyes, was synthesized through hydrogenation, showing a significant reduction in reactant and product hydrolyzations, enhancing the selectivity and yield of the process (Zhang Qun-feng, 2008).
Pharmacological Studies N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety were prepared and evaluated as β3-adrenergic receptor agonists. These compounds showed potent agonistic activity against β3-AR with functional selectivity over β1- and β2-ARs, indicating significant therapeutic potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Molecular Conformation and Hydrogen Bonding
Hydrogen Bonding in Molecular Structures Various acetamide derivatives were studied, showcasing different molecular conformations and hydrogen bonding patterns, which are pivotal in determining the biological activity and interaction of these compounds. The study provides insights into the molecular architecture and its correlation with bioactivity (Narayana et al., 2016).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)13-4-7-15(8-5-13)23-11-18(21)20-16-10-14(19)6-9-17(16)22-3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHMRZHGYSQHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)











